

Spectroscopic and Synthetic Profile of 5-Hydroxy-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Hydroxy-2-iodobenzoic acid*

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This guide provides a detailed overview of the spectroscopic properties and synthesis of **5-Hydroxy-2-iodobenzoic acid**, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and replication of experimental findings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Hydroxy-2-iodobenzoic acid**, providing a quantitative reference for its structural characterization.

Table 1: Infrared (IR) Spectroscopy Data[1]

Characteristic Absorption Peaks (v_{max}, cm⁻¹)

3293

1700

1666

1583

1477

1427

1307

1265

1241

1222

1018

933

877

827

782

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data[\[1\]](#)

¹ H NMR (500 MHz, DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
δ (ppm)	δ (ppm)
6.69 (1H, d, J = 8.5 Hz)	80.5
7.13 (1H, s)	117.8
7.71 (1H, d, J = 8.5 Hz)	120.6
9.9 (1H, s)	137.9
141.7	
157.8	
168.3	

Table 3: High-Resolution Mass Spectrometry (HRMS) Data[1]

Analysis Type	Calculated Value for [M+H] ⁺ (C ₇ H ₅ O ₃ I)	Measured Value
APCI	264.9361	264.9377

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of **5-Hydroxy-2-iodobenzoic acid**.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid[1]

The synthesis of **5-Hydroxy-2-iodobenzoic acid** is achieved through a diazotization-iodination reaction starting from 2-amino-5-hydroxybenzoic acid.

Materials:

- 2-amino-5-hydroxybenzoic acid
- Water

- Concentrated hydrochloric acid
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL).
- Slowly add concentrated hydrochloric acid (10 mL) and sodium nitrite (1.08 g, 45.6 mmol).
- Stir the reaction mixture at 0°C for 30 minutes to facilitate the diazotization reaction.
- Add a solution of potassium iodide (3.24 g, 19.5 mmol) in water (5 mL) to the reaction mixture.
- Heat the resulting mixture to 90°C and stir for 30 minutes for the iodination reaction to proceed.
- After the reaction is complete, perform an extraction with ethyl acetate.
- Wash the organic layer sequentially with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **5-Hydroxy-2-iodobenzoic acid**.



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Synthesis workflow for **5-Hydroxy-2-iodobenzoic acid**.

Spectroscopic Analysis

The following protocols were utilized for the characterization of the synthesized compound.

Infrared (IR) Spectroscopy:

- Instrument: Not specified.
- Method: The product was analyzed by IR (KBr) to show characteristic absorption peaks.[1]

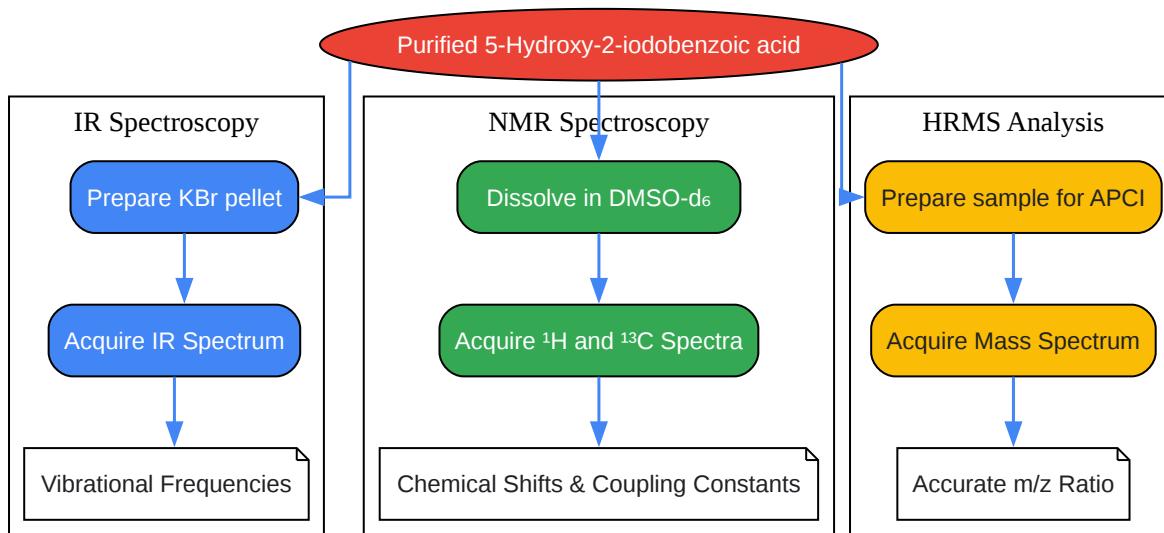
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer.[1]
- Solvent: DMSO-d₆.[1]
- Procedures:
 - ¹H NMR: Spectra were recorded at 500 MHz.[1]
 - ¹³C NMR: Spectra were recorded using DMSO-d₆ as the solvent.[1]

High-Resolution Mass Spectrometry (HRMS):

- Instrument: Not specified.
- Ionization Method: Atmospheric Pressure Chemical Ionization (APCI).[1]

- Analysis: The analysis was performed to determine the accurate mass of the protonated molecule $[M+H]^+$.^[1]



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Workflow for spectroscopic analysis.

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References

- 1. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]
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